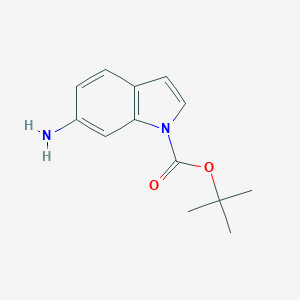

tert-Butyl 6-amino-1H-indole-1-carboxylate

Descripción general

Descripción

tert-Butyl 6-amino-1H-indole-1-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Mecanismo De Acción

Target of Action

1-Boc-6-aminoindole, also known as tert-Butyl 6-amino-1H-indole-1-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Boc-6-aminoindole may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Boc-6-aminoindole may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds . Indole derivatives, such as 1-Boc-6-aminoindole, may affect various biochemical pathways due to their broad-spectrum biological activities . .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , 1-Boc-6-aminoindole may have diverse effects at the molecular and cellular levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by tert-butylation and amination steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 6-amino-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Potassium permanganate, dichloromethane (DCM), and acetic acid.

Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Indole-2,3-diones.

Reduction: 6-amino-1H-indole-1-carboxylate.

Substitution: 3-bromo-6-amino-1H-indole-1-carboxylate.

Aplicaciones Científicas De Investigación

tert-Butyl 6-amino-1H-indole-1-carboxylate has several applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl indoline-1-carboxylate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

tert-Butyl 6-amino-1H-indole-1-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which can significantly influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the amino group can participate in various biochemical interactions .

Actividad Biológica

tert-Butyl 6-amino-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential antiviral, anticancer, and antimicrobial properties, making it a significant subject of study in drug development.

Chemical Structure and Properties

- Molecular Formula : C_{13}H_{16}N_{2}O_{2}

- Molecular Weight : Approximately 232.28 g/mol

- Functional Groups : Contains an amino group, carboxylate group, and a tert-butyl group.

The presence of these functional groups contributes to its reactivity and biological activity, allowing it to interact with various biological targets.

Anticancer Activity

Research has shown that indole derivatives, including this compound, exhibit significant anticancer properties. Studies indicate that this compound can inhibit the proliferation of cancer cell lines through various mechanisms:

- Mechanism of Action : Induction of apoptosis and inhibition of cell cycle progression.

- IC50 Values : Preliminary studies suggest IC50 values ranging from 7 to 20 µM against specific cancer cell lines, indicating potent activity .

Antiviral Properties

The compound has also been studied for its antiviral potential. Indoles are known to interact with viral proteins, potentially inhibiting viral replication:

- Target Viruses : Research indicates activity against a range of viruses; however, specific viral targets for this compound are still under investigation.

- Biochemical Pathways : The compound may affect pathways involved in viral entry or replication .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains:

- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

- Tested Strains : Efficacy has been noted against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

| Activity Type | Target | Mechanism | IC50 Value |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Induction of apoptosis | 7 - 20 µM |

| Antiviral | TBD | Inhibition of viral replication | TBD |

| Antimicrobial | Gram-positive & Gram-negative bacteria | Disruption of cell wall synthesis | TBD |

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various indole derivatives, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells. The study reported alterations in cell morphology and a notable increase in lactate dehydrogenase (LDH) levels, indicating cytotoxic effects at higher concentrations .

Mechanisms Under Investigation

Current research is focused on elucidating the specific biochemical pathways through which this compound exerts its effects:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) that regulate cell cycle progression.

- Antioxidant Activity : Potential to scavenge free radicals, reducing oxidative stress within cells.

Propiedades

IUPAC Name |

tert-butyl 6-aminoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMFSVVFOVRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623733 | |

| Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219508-62-0 | |

| Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.